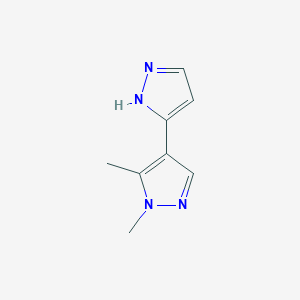![molecular formula C15H15NO6S B6164081 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 312503-88-1](/img/new.no-structure.jpg)
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO6S It is a derivative of benzoic acid, featuring a methoxy group and a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-methoxyaniline as the primary starting materials.
Sulfonation: The 2-methoxyaniline undergoes sulfonation using chlorosulfonic acid to form 2-methoxyphenylsulfonamide.
Coupling Reaction: The 2-methoxyphenylsulfonamide is then coupled with 4-methoxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzaldehyde or this compound.
Reduction: Formation of 4-methoxy-3-[(2-methoxyphenyl)amino]benzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The methoxy groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Lacks the sulfonamide group, resulting in different chemical and biological properties.
2-methoxybenzenesulfonamide: Lacks the benzoic acid moiety, affecting its reactivity and applications.
4-methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid: Similar structure but with an ethyl group instead of a phenyl group, leading to different physical and chemical properties.
Uniqueness
4-methoxy-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both methoxy and sulfonamide groups on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
312503-88-1 |
|---|---|
Molecular Formula |
C15H15NO6S |
Molecular Weight |
337.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



